molecular formula C12H14N2S B13301262 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine

Cat. No.: B13301262
M. Wt: 218.32 g/mol
InChI Key: OVUYBKJRQLZXGO-UHFFFAOYSA-N
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Description

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an amine group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 2-thiophenecarbaldehyde and 2-thiopheneacetaldehyde share the thiophene ring structure.

    Pyridine derivatives: Compounds like 6-methylpyridin-3-amine share the pyridine ring structure.

Uniqueness

6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is unique due to the combination of the thiophene and pyridine rings, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or materials applications that are not observed with simpler thiophene or pyridine derivatives.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

6-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine

InChI

InChI=1S/C12H14N2S/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3

InChI Key

OVUYBKJRQLZXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)C2=CC=CS2

Origin of Product

United States

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